Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)-
Description
Structural Features
- Fluorene Core : The planar bicyclic framework enables conjugation across the π-system, though steric effects from substituents may distort planarity.
- Dipropyl Substituents : The 9,9-dipropyl groups introduce significant steric bulk, altering molecular conformation.
- Azetidine Ring : The four-membered azetidine adopts a puckered conformation to alleviate angle strain, with the nitrogen atom positioned to participate in hydrogen bonding.
Electronic Configuration of Nitro-Fluorene-Azetidine Hybrid System
The electronic properties of this compound arise from interactions between the nitro group, fluorene π-system, and azetidine lone pairs:
Key Electronic Effects
Nitro Group Influence :
Azetidine Contribution :
Dipropyl Steric Effects :
Spectroscopic Implications
- UV-Vis Absorption : The nitro group red-shifts absorption maxima relative to non-nitrated fluorenes due to enhanced conjugation.
- NMR Chemical Shifts :
Steric Effects of 9,9-Dipropyl Substituents on Fluorene Conformation
The 9,9-dipropyl groups impose pronounced steric effects, altering molecular geometry and supramolecular packing:
Conformational Analysis
- Fluorene Distortion : X-ray crystallography of related 9,9-dialkyl fluorenes reveals dihedral angles of ~61° between the fluorene plane and substituents, reducing planarity.
- Azetidine Orientation : Steric clashes between dipropyl chains and the azetidine ring force the heterocycle into a tilted orientation relative to the fluorene plane.
Supramolecular Interactions
- Crystal Packing : Dipropyl chains adopt extended conformations to minimize van der Waals repulsions, creating channels in the crystal lattice.
- Hydrogen Bonding : The azetidine nitrogen participates in weak C–H···N interactions (distance ≈ 2.5 Å), stabilizing layered structures.
Comparative Analysis with Related Fluorenyl Azetidine Derivatives
Comparison to 9,9-Diphenylfluorene Analogues
Comparison to Nitro-Fluorene Systems
- Electron Withdrawal : The 7-nitro group in this compound provides stronger -R effects than 2-nitro isomers due to para positioning relative to the azetidine.
- Synthetic Utility : Unlike 2-nitro-9,9-diphenylfluorene, the 7-nitro regioisomer enables selective functionalization at C2 for azetidine attachment.
Properties
CAS No. |
918442-29-2 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(7-nitro-9,9-dipropylfluoren-2-yl)azetidine |
InChI |
InChI=1S/C22H26N2O2/c1-3-10-22(11-4-2)20-14-16(23-12-5-13-23)6-8-18(20)19-9-7-17(24(25)26)15-21(19)22/h6-9,14-15H,3-5,10-13H2,1-2H3 |
InChI Key |
SHQBACIMPQQESH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=C(C=CC(=C2)N3CCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes and azetidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl) is a complex organic compound with a variety of applications in scientific research. It features a four-membered, nitrogen-containing heterocycle, known as an azetidine, with a fluorenyl group and a nitro substituent, giving it unique chemical properties.
Scientific Research Applications
Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- serves as a building block in chemistry for synthesizing complex molecules, and it is investigated in biology for its potential biological activity and interactions with biomolecules. It is also explored in medicine for potential therapeutic properties, such as anti-inflammatory and anticancer activities, and utilized in industry for developing advanced materials and chemical processes.
Properties
Key properties of Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- include:
- CAS No: 918442-29-2
- Molecular Formula: C22H26N2O2
- Molecular Weight: 350.5 g/mol
- IUPAC Name: 1-(7-nitro-9,9-dipropylfluoren-2-yl)azetidine
- InChI: InChI=1S/C22H26N2O2/c1-3-10-22(11-4-2)20-14-16(23-12-5-13-23)6-8-18(20)19-9-7-17(24(25)26)15-21(19)22/h6-9,14-15H,3-5,10-13H2,1-2H3
- InChI Key: SHQBACIMPQQESH-UHFFFAOYSA-N
- Canonical SMILES: CCCC1(C2=C(C=CC(=C2)N3CCC3)C4=C1C=C(C=C4)N+[O-])CCC
Additional properties include:
Mechanism of Action
The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related fluorenyl- and azetidine-containing derivatives (Table 1):
Key Differences and Trends
Electronic Effects: The target compound’s nitro group enhances electron deficiency compared to the piperidine-substituted benzothiadiazole analogue, which has electron-rich nitrogen atoms .
Solubility and Bioavailability :
- The hydrochloride salt of (9H-fluoren-9-yl)methyl carbamate exhibits higher solubility than the hydrophobic nitro-fluorenyl-azetidine .
- Azetidine 2c’s lower molecular weight (~250–300) and logP > 2 correlate with higher membrane permeability compared to bulkier derivatives .
Crystallographic Behavior :
- The benzothiadiazole analogue () shows a well-defined crystal structure with a low R factor (0.038), attributed to its planar benzothiadiazole core and fluorenyl rigidity . The target compound’s nitro group may introduce steric or electronic challenges in crystallization.
Biological Relevance :
- Azetidine 2c and γ-lactam 3i () demonstrate that halogenation enhances potency in zebrafish embryo assays, suggesting the nitro group in the target compound could be explored for similar bioactivity .
Research Implications
The comparison highlights the following avenues for further study:
- Synthetic Optimization : Replace the nitro group with halogens or polar substituents to improve solubility and bioavailability .
- Crystallographic Studies : Investigate the target compound’s packing behavior using SHELX or ORTEP-III (as applied in and ) to assess steric effects of the nitro group .
- Biological Screening : Test for activity in models where nitro groups are pharmacophores (e.g., antimicrobial or anticancer assays) .
Biological Activity
Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorenyl group and a nitro substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical properties of Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- are crucial for understanding its biological activity. Below is a summary of its key properties:
| Property | Value |
|---|---|
| CAS Number | 918442-29-2 |
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.5 g/mol |
| Melting Point | 105-109 °C |
| Boiling Point | 515.1 °C (predicted) |
| Density | 1.154 g/cm³ (predicted) |
| pKa | 5.30 (predicted) |
The biological activity of Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- is largely attributed to its structural features that allow it to interact with various biological targets. The nitro group can undergo redox reactions, potentially converting into an amino group under certain conditions, which might enhance its reactivity and interaction with biomolecules. The azetidine ring can also participate in enzyme interactions and receptor binding.
Biological Activities
Research has indicated that Azetidine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of azetidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- have shown significant antibacterial efficacy in vitro and in vivo models .
- Anticancer Properties : Azetidine compounds have been investigated for their anticancer effects. In particular, derivatives have been tested against various cancer cell lines such as A-549 (lung cancer) and MDA-MB-231 (breast cancer), showing comparable efficacy to established chemotherapeutic agents like Taxol .
- Anti-inflammatory Effects : Some studies suggest that azetidine derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
A series of azetidine derivatives were synthesized and tested against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the azetidine ring significantly enhanced antibacterial potency compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
In a comparative study involving azetidine derivatives against various cancer cell lines, researchers found that certain compounds exhibited IC50 values lower than those of conventional treatments. These findings suggest the potential for developing new anticancer therapies based on the azetidine scaffold .
Comparative Analysis with Similar Compounds
When comparing Azetidine, 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)- with other azetidine derivatives:
| Compound Name | Activity Type | Potency |
|---|---|---|
| Azetidine Derivative A | Antibacterial | High |
| Azetidine Derivative B | Anticancer | Moderate |
| Azetidine Derivative C | Anti-inflammatory | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(7-nitro-9,9-dipropyl-9H-fluoren-2-yl)azetidine, and what catalysts are typically employed?
- Methodological Answer : Synthesis often involves coupling reactions between fluorenyl precursors and azetidine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used to attach nitro-substituted aryl groups to the fluorene core. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as SPhos or XPhos are common. Key intermediates may require nitro-group protection during synthesis to avoid side reactions .
- Table 1 : Common Catalysts and Reaction Conditions
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | THF | 78–85 | |
| Pd(PPh₃)₄ | SPhos | DMF | 65–72 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and torsion angles (e.g., C10–C11–C6 = 109.59°, C13–C12–N4 = 57.96° ). Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) validate molecular connectivity. Infrared (IR) spectroscopy identifies functional groups like nitro (∼1520 cm⁻¹) and azetidine rings.
Q. How does the nitro substituent influence the electronic properties of the fluorene moiety?
- Methodological Answer : The electron-withdrawing nitro group stabilizes the fluorene’s π-system, reducing HOMO-LUMO gaps. Computational studies (DFT) show a 0.3–0.5 eV reduction compared to unsubstituted analogs. Spectroscopic shifts in UV-Vis (e.g., λmax ∼350 nm vs. 320 nm for non-nitro derivatives) corroborate this .
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or XRD data may arise from solvent effects or crystal packing forces. Use hybrid DFT methods (e.g., B3LYP-D3 with solvent models) to simulate solution-state environments. Compare torsion angles (e.g., N2–S1–N1–C6 = −60.58° experimentally vs. −58.2° computationally) and adjust basis sets or dispersion corrections .
Q. How can factorial design optimize the reaction conditions for synthesizing this compound with high yield?
- Methodological Answer : Apply a 2³ factorial design to test variables: catalyst loading (0.5–1.5 mol%), temperature (80–120°C), and solvent polarity (THF vs. DMF). Analyze interactions using ANOVA. For example, higher catalyst loading in DMF at 100°C maximizes yield (85%) while minimizing byproducts .
- Table 2 : Factorial Design Matrix (Partial)
| Catalyst (mol%) | Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1.0 | 100 | DMF | 85 |
| 0.5 | 120 | THF | 62 |
Q. What are the challenges in crystallizing this compound, and how can solvent selection impact crystal quality?
- Methodological Answer : The compound’s bulky dipropyl groups hinder crystal packing. Slow evaporation from dichloromethane/hexane (1:3) produces diffraction-quality crystals. Polar solvents like acetone induce amorphous phases due to rapid nucleation. SCXRD data (R factor = 0.038 ) confirm solvent-dependent lattice stability .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
